molecular formula C22H22N2O3 B5436084 5-(4-methoxy-3,5-dimethylbenzoyl)-3-phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

5-(4-methoxy-3,5-dimethylbenzoyl)-3-phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine

Cat. No.: B5436084
M. Wt: 362.4 g/mol
InChI Key: VQNAAOMUNGXDLV-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a methoxy group, a benzoyl group, a phenyl group, and an isoxazolo[4,5-c]pyridine group. These groups can contribute to the compound’s reactivity and properties .


Molecular Structure Analysis

The presence of multiple aromatic rings (phenyl and pyridine) likely contributes to the compound’s stability. The isoxazole ring is a heterocycle containing oxygen and nitrogen, which can participate in various chemical reactions .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the electron-donating methoxy groups and the electron-withdrawing benzoyl group. The compound could potentially undergo reactions at these sites .


Physical and Chemical Properties Analysis

The compound’s physical and chemical properties would be influenced by its functional groups. For example, the methoxy groups could increase its solubility in organic solvents, while the aromatic rings could contribute to its stability .

Future Directions

Compounds with similar structures have been studied for their potential as pharmaceuticals, so this compound could be of interest in drug discovery . Further studies would be needed to explore its synthesis, properties, and biological activity.

Properties

IUPAC Name

(4-methoxy-3,5-dimethylphenyl)-(3-phenyl-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-14-11-17(12-15(2)21(14)26-3)22(25)24-10-9-19-18(13-24)20(23-27-19)16-7-5-4-6-8-16/h4-8,11-12H,9-10,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNAAOMUNGXDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C)C(=O)N2CCC3=C(C2)C(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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